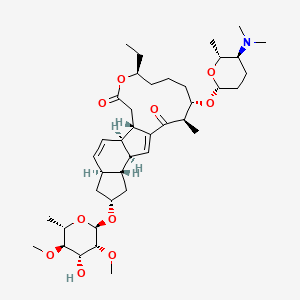

Spinosyn J

説明

特性

分子式 |

C40H63NO10 |

|---|---|

分子量 |

717.9 g/mol |

IUPAC名 |

(1S,2R,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-7-[(2R,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |

InChI |

InChI=1S/C40H63NO10/c1-9-25-11-10-12-33(51-35-16-15-32(41(5)6)22(3)47-35)21(2)36(43)31-19-29-27(30(31)20-34(42)49-25)14-13-24-17-26(18-28(24)29)50-40-39(46-8)37(44)38(45-7)23(4)48-40/h13-14,19,21-30,32-33,35,37-40,44H,9-12,15-18,20H2,1-8H3/t21-,22-,23+,24-,25+,26-,27-,28-,29-,30+,32+,33+,35+,37-,38+,39-,40+/m1/s1 |

InChIキー |

IHGXGNJRCONUAC-WNTSOVQUSA-N |

異性体SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)O)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C |

正規SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)O)OC)C)OC6CCC(C(O6)C)N(C)C |

同義語 |

spinosyn J spinosyn-J |

製品の起源 |

United States |

Foundational & Exploratory

The Discovery of Spinosyn J from Saccharopolyspora spinosa: A Technical Guide

Abstract

Spinosyns, a family of macrolide insecticides produced by the soil actinomycete Saccharopolyspora spinosa, represent a significant class of biopesticides due to their potent activity and favorable safety profile. While the major components, Spinosyns A and D (collectively known as Spinosad), are well-documented, the bacterium produces a complex array of minor spinosyns that contribute to the chemical diversity of the fermentation broth. This technical guide provides an in-depth overview of the discovery, biosynthesis, and characterization of one such minor component, Spinosyn J. It details the experimental protocols for fermentation, isolation, and structure elucidation and presents the available quantitative data. This document is intended for researchers, scientists, and drug development professionals working in natural product chemistry, metabolic engineering, and insecticide development.

Introduction to the Spinosyn Family

The journey of spinosyns began with the isolation of a novel actinomycete, Saccharopolyspora spinosa, from a soil sample collected in 1982 from an abandoned sugar mill rum still in the Virgin Islands.[1] This microorganism was found to produce a family of previously unknown macrolides with potent insecticidal properties.[2] These compounds, named "spinosyns," are characterized by a unique tetracyclic core, a polyketide-derived macrolactone, glycosidically linked to two deoxysugars: tri-O-methylrhamnose and forosamine.[3][4] The primary commercial product, Spinosad, is a mixture of the two most abundant factors, Spinosyn A and Spinosyn D.[2]

Spinosyns exhibit a unique mode of action, primarily targeting the nicotinic acetylcholine receptor (nAChR) in a manner distinct from other insecticides like neonicotinoids.[2] This novel mechanism, combined with high efficacy against a broad spectrum of pests and low mammalian toxicity, has made them invaluable tools in modern agriculture.[5]

Discovery and Characterization of this compound

This compound was discovered as one of several minor components during the initial, extensive characterization of the S. spinosa fermentation broth.[2] Alongside the major factors A and D, the wild-type strain was found to produce a suite of related structures, including Spinosyns B, C, E, F, G, H, and J.[2]

Structurally, this compound is 3′-O-demethyl-spinosyn A.[6] This modification occurs on the tri-O-methylrhamnose moiety attached to the C-9 position of the tetracyclic core. While produced in much lower quantities than Spinosyn A, the isolation and characterization of this compound were crucial for understanding the biosynthetic pathway and exploring structure-activity relationships. Furthermore, this compound serves as a key precursor for the semi-synthesis of Spinetoram, a second-generation insecticide with an enhanced spectrum of activity.[7]

Biosynthesis of Spinosyns

The biosynthesis of the spinosyn family is a complex process encoded by a large, 74-kb gene cluster (spn).[3] The pathway involves a Type I polyketide synthase (PKS) system for the assembly of the macrolactone core, followed by a series of post-PKS modifications including cyclization and glycosylation.

The formation of the unusual perhydro-as-indacene core is a key feature of spinosyn biosynthesis. This is believed to involve an intramolecular Diels-Alder-type [4+2] cycloaddition reaction.[8] The enzyme SpnJ (distinct from the this compound molecule) plays a critical role in this process. SpnJ is a flavin-dependent oxidase that catalyzes the oxidation of the 15-OH group of the cyclized macrolactone, a crucial step that precedes the cross-bridging reactions forming the core structure.[3][8] The subsequent attachment of the deoxysugars, forosamine and rhamnose, and their sequential methylation by various methyltransferases (SpnH, SpnI, SpnK) complete the biosynthesis.[4] this compound arises from incomplete methylation of the rhamnose sugar.

Experimental Protocols

The isolation of a minor component like this compound requires robust fermentation and meticulous purification protocols.

Fermentation of Saccharopolyspora spinosa

The production of spinosyns is achieved through aerobic submerged fermentation. The process involves multiple stages to ensure high biomass and subsequent secondary metabolite production.

1. Strain Maintenance:

-

Maintain S. spinosa strains on a solid agar medium (e.g., beef extract 1 g/L, yeast extract 5 g/L, glucose 10 g/L, tryptone 3 g/L, MgSO₄ 2 g/L, agar 20 g/L, pH 7.4).[9]

-

Incubate plates at 28-30°C for 10-12 days to achieve sufficient sporulation.[9]

2. Seed Culture Preparation:

-

Inoculate fresh spores into a liquid seed medium (e.g., cornstarch 15 g/L, mannitol 20 g/L, cottonseed meal 20 g/L, yeast extract 15 g/L, soybean meal 15 g/L, pH 7.0).[9]

-

Incubate the seed culture at 28°C on a rotary shaker at ~220 rpm for 2-3 days.[9]

3. Production Fermentation:

-

Inoculate the production fermentation medium with the seed culture (typically 5-15% v/v).[9] Various production media have been developed to optimize yield (see Table 1).

-

Incubate the production culture at 28-30°C with agitation for 7-10 days in baffled flasks or a bioreactor.[9][10]

-

Monitor parameters such as pH, dissolved oxygen, and glucose consumption throughout the fermentation. Production of spinosyns typically begins in the stationary phase.

Isolation and Purification of this compound

The isolation of spinosyns from the fermentation broth is a multi-step process that exploits their physicochemical properties.

1. Extraction from Fermentation Broth:

-

Adjust the pH of the whole fermentation broth to >8.0 (typically 8.5-9.5) using an alkaline solution (e.g., 2M NaOH). This decreases the water solubility of the spinosyns, causing them to precipitate and associate with the mycelia.[1][11]

-

Perform solid-liquid separation via filtration or centrifugation to collect the cell mass and precipitated spinosyns.[1]

-

Extract the resulting filter cake/pellet with an organic solvent such as methanol or acetone overnight.[10]

-

Centrifuge the mixture and collect the solvent supernatant containing the crude spinosyn complex.

2. Purification:

-

Concentrate the crude extract under reduced pressure.

-

The purification of individual spinosyns from the complex mixture is achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the method of choice.

-

Column: A reversed-phase C18 column is typically used.[10]

-

Mobile Phase: An isocratic or gradient system of acetonitrile, methanol, and an aqueous buffer (e.g., 0.05% ammonium acetate) is employed to separate the different spinosyn factors.[10]

-

Detection: Monitor the elution profile using a UV detector at ~250 nm.[10]

-

Collect fractions corresponding to the retention time of this compound, as determined by analytical standards.

-

Combine and concentrate the pure fractions to yield isolated this compound.

Structure Elucidation Methods

The definitive structure of a novel natural product is determined using a combination of spectroscopic techniques.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass and fragmentation data, which helps in determining the molecular formula and identifying structural motifs.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework. Advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) are essential to piece together the complex tetracyclic structure and confirm the position of the sugar moieties. The structure of Spinosyn G, another minor component, was confirmed using these standard NMR techniques, which would be analogous for this compound.[12]

Bioactivity Assessment

The insecticidal activity of purified spinosyns is evaluated through standardized bioassays.

-

Test Species: A range of relevant insect pests are used, such as tobacco budworm (Heliothis virescens), diamondback moth (Plutella xylostella), or stored product pests.[2][13][14]

-

Application: The compound can be administered topically or through dietary ingestion. For dietary assays, the compound is incorporated into an artificial diet at various concentrations.

-

Data Collection: Mortality is assessed at set time points (e.g., 24, 48, 72 hours).

-

Analysis: Probit analysis is used to calculate the lethal concentration (LC₅₀) or lethal dose (LD₅₀) values, which represent the concentration or dose required to cause 50% mortality in the test population.[14]

Quantitative Data

Quantitative data specifically for the production and bioactivity of naturally isolated this compound is limited in publicly available literature, as research has focused on the major components or semi-synthetic derivatives. However, data on overall spinosyn production and the activity of related compounds provide valuable context.

Fermentation Yields

The yield of the spinosyn complex is highly dependent on the strain and fermentation conditions. While specific titers for this compound are not reported, the overall production levels indicate the context in which it is formed.

Table 1: Examples of Fermentation Media and Spinosad Yields from S. spinosa

| Strain | Key Media Components | Reported Yield (Spinosad) | Reference |

|---|---|---|---|

| Wild Type | Corn steep powder, glucose, soybean oil, cottonseed meal | 309 mg/L | [9][15] |

| Engineered (spn cluster overexpression) | Same as Wild Type | 693 mg/L | [9][15] |

| Engineered (optimized medium) | Cottonseed meal, glucose, soybean oil | 920 mg/L | [9][15] |

| wsp8209 | Glucose, yeast extract, peptone | ~760 mg/L |[16] |

Insecticidal Activity

Table 2: Comparative Insecticidal Activity (LC₅₀ Values)

| Compound | Target Insect | LC₅₀ (mg/kg or ppm) | Exposure Time | Reference |

|---|---|---|---|---|

| Spinosad (A+D) | Sitophilus oryzae | 0.65 mg/kg | 7 days | [13] |

| Spinetoram (J+L derivatives) | Sitophilus oryzae | 2.50 mg/kg | 7 days | [13] |

| Spinetoram J (semi-synthetic) | Plutella xylostella | 0.019 ppm | - | [14] |

| Spinosad (A+D) | Plutella xylostella | 0.281 ppm | - |[14] |

Note: The data for Spinetoram J represents a semi-synthetic molecule derived from this compound, not the natural product itself. It is included to provide an indication of the potential activity of the modified J-scaffold.

Conclusion

This compound, a minor metabolite from the fermentation of Saccharopolyspora spinosa, stands as a testament to the chemical diversity generated by microbial biosynthetic pathways. Although produced at low levels compared to its famous siblings, Spinosyns A and D, its discovery has been pivotal. It has deepened the understanding of the spinosyn biosynthetic machinery and provided a critical chemical scaffold for the development of second-generation insecticides like Spinetoram. The protocols and methodologies outlined in this guide detail the fundamental steps required to isolate and characterize such minor natural products, a critical process in the ongoing search for novel bioactive compounds. Further research focusing on targeted metabolic engineering could potentially enhance the production of this compound, allowing for more extensive biological evaluation and the development of new, valuable derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. bibliotekanauki.pl [bibliotekanauki.pl]

- 3. The Biosynthesis of Spinosyn in Saccharopolyspora spinosa: Synthesis of the Cross-Bridging Precursor and Identification of the Function of SpnJ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Biosynthesis of Spinosyn in Saccharopolyspora spinosa: Synthesis of Permethylated Rhamnose and Characterization of the Functions of SpnH, SpnI, and SpnK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the biochemistry of spinosyns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The biosynthesis of spinosyn in Saccharopolyspora spinosa: synthesis of the cross-bridging precursor and identification of the function of SpnJ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhancement of spinosad production in Saccharopolyspora spinosa by overexpression of the complete 74-kb spinosyn gene cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improving butenyl-spinosyn production in Saccharopolyspora pogona through combination of metabolic engineering and medium optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A method for extracting and purifying spinosad from fermentation broth - Eureka | Patsnap [eureka.patsnap.com]

- 12. Spinosyn g: proof of structure by semisynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Semi-synthesis and insecticidal activity of spinetoram J and its D-forosamine replacement analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. KR20160015542A - Novel Saccharopolyspora spinosa wsp8209 Producing Spinosad with High Yield and Method for Producing Spinosad - Google Patents [patents.google.com]

The Biosynthetic Pathway of Spinosyn J: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinosyn J is a polyketide-derived macrolide belonging to the spinosyn family of compounds, which are renowned for their insecticidal properties with favorable environmental and toxicological profiles.[1][2] Produced by the actinomycete Saccharopolyspora spinosa, spinosyns are complex molecules featuring a tetracyclic aglycone core glycosylated with two deoxy sugars: forosamine and a tri-O-methylated rhamnose.[2][3] this compound is structurally distinguished from its more abundant counterpart, Spinosyn A, by the absence of a methyl group at the 3'-hydroxyl position of the rhamnose moiety.[4] This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the enzymatic steps, relevant genetic information, quantitative data, and experimental methodologies.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process orchestrated by a suite of enzymes encoded by the spn gene cluster.[5] The pathway can be broadly divided into three major stages: formation of the polyketide aglycone, synthesis of the deoxy sugar moieties, and the subsequent glycosylation and tailoring reactions.

Polyketide Backbone Formation

The construction of the 21-carbon polyketide backbone of the spinosyn aglycone is catalyzed by a Type I polyketide synthase (PKS). This large, multi-enzyme complex is encoded by five genes: spnA, spnB, spnC, spnD, and spnE.[6] The PKS functions as an assembly line, sequentially adding and modifying extender units to a starter unit to build the polyketide chain.

Aglycone Formation and Cyclization

Following its synthesis by the PKS, the linear polyketide undergoes a series of intricate cyclization and modification reactions to form the characteristic tetracyclic aglycone core. This process is catalyzed by four key enzymes:

-

SpnJ: A flavin-dependent oxidase that catalyzes the oxidation of the hydroxyl group at C-15 of the macrolactone intermediate.[1][2][7]

-

SpnM: A dehydratase that facilitates a 1,4-dehydration, leading to the formation of a conjugated diene system.[8]

-

SpnF: A fascinating enzyme that functions as a Diels-Alderase, catalyzing an intramolecular [4+2] cycloaddition to form a six-membered ring, a crucial step in the formation of the perhydro-as-indacene core.[9][10] This enzymatic reaction exhibits a significant rate enhancement of approximately 500-fold compared to the non-catalyzed reaction.[9]

-

SpnL: This enzyme catalyzes the final C-C bond formation to complete the tetracyclic core through a Rauhut-Currier type reaction.[9]

Biosynthesis of Deoxy Sugars

This compound is adorned with two deoxy sugars: D-forosamine and 3'-O-demethyl-L-rhamnose.

The biosynthesis of TDP-D-forosamine begins with the precursor TDP-4-keto-6-deoxy-D-glucose and involves a series of enzymatic reactions catalyzed by proteins encoded by the spnO, spnN, spnQ, spnR, and spnS genes.[6]

The biosynthesis of the rhamnose moiety also starts from TDP-4-keto-6-deoxy-D-glucose. The key distinction in the formation of this compound lies in the methylation pattern of this sugar. In Spinosyn A biosynthesis, the rhamnose is tri-O-methylated by three S-adenosyl-L-methionine (SAM)-dependent methyltransferases: SpnH (4'-O-methyltransferase), SpnI (2'-O-methyltransferase), and SpnK (3'-O-methyltransferase).[4][11][12] The biosynthesis of this compound proceeds through the same pathway, but lacks the 3'-O-methylation step. This is typically due to a mutation or inactivation of the spnK gene.

Glycosylation and Final Assembly

The final steps in the biosynthesis of this compound involve the attachment of the two deoxy sugars to the aglycone core. This is followed by the methylation of the rhamnose moiety (excluding the 3'-O-methylation).

Quantitative Data

The production of spinosyns, including this compound, has been a subject of extensive research to improve yields for commercial applications. The following tables summarize some of the reported quantitative data.

| Strain/Condition | Spinosyn Titer (mg/L) | Reference |

| S. spinosa wild type | 309 | [13] |

| S. spinosa with overexpressed spn cluster | 693 | [13] |

| Engineered S. spinosa with optimized medium | 920 | [13] |

| S. pogona mutant ZW-18 | 121.6 | [14] |

| Engineered S. pogona in optimized medium | 298.5 | [15][16] |

| Enzyme | Catalytic Property | Reference |

| SpnF (Diels-Alderase) | ~500-fold rate enhancement over non-catalyzed reaction | [9][10] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the study of the this compound biosynthetic pathway are often specific to the research laboratory. However, based on published literature, the following general methodologies are employed.

Heterologous Expression and Purification of Spn Proteins

A common strategy for characterizing the enzymes of the spinosyn pathway is their heterologous expression in a host organism like E. coli, followed by purification.

1. Gene Cloning and Vector Construction:

- The gene of interest (e.g., spnJ, spnF) is amplified from the genomic DNA of S. spinosa using PCR.

- The amplified gene is then cloned into an appropriate expression vector, often containing a tag (e.g., His-tag) for affinity purification.

2. Protein Expression:

- The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

- The bacterial culture is grown to a specific optical density, and protein expression is induced, typically with Isopropyl β-D-1-thiogalactopyranoside (IPTG).

3. Cell Lysis and Protein Purification:

- The bacterial cells are harvested by centrifugation and lysed using methods such as sonication or high-pressure homogenization.

- The protein of interest is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

- Further purification steps, such as size-exclusion or ion-exchange chromatography, may be employed to achieve high purity.

In Vitro Enzyme Assays

Once a purified enzyme is obtained, its activity can be characterized through in vitro assays.

1. Substrate Synthesis:

- The specific substrate for the enzyme needs to be synthesized or isolated. For example, to assay SpnJ, the spinosyn macrolactone is required.[1]

2. Assay Conditions:

- The assay is typically performed in a buffered solution at a specific pH and temperature.

- The purified enzyme is incubated with its substrate and any necessary cofactors (e.g., FAD for SpnJ).

3. Product Analysis:

- The reaction is quenched after a specific time, and the products are analyzed.

- Analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are used to identify and quantify the product.

Analysis of Spinosyns

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC is a primary technique for the separation, identification, and quantification of spinosyns. Reversed-phase chromatography is commonly used.

-

Column: A C18 column is typically employed.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is often used for separation.

-

Detection: UV detection at 250 nm is a common method for quantifying spinosyns.[17][18] Mass spectrometry (LC-MS) can also be coupled for more sensitive and specific detection.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: NMR is a powerful tool for the structural elucidation of spinosyns and their biosynthetic intermediates.

-

Application: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the chemical structure and stereochemistry of the molecules.

Visualizations

Biosynthetic Pathway of this compound

Caption: Overall biosynthetic pathway of this compound.

Forosamine Biosynthesis Pathway

References

- 1. The Biosynthesis of Spinosyn in Saccharopolyspora spinosa: Synthesis of the Cross-Bridging Precursor and Identification of the Function of SpnJ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Genes for the biosynthesis of spinosyns: applications for yield improvement in Saccharopolyspora spinosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A cluster of genes for the biosynthesis of spinosyns, novel macrolide insect control agents produced by Saccharopolyspora spinosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Byproduct formation during the biosynthesis of spinosyn A and evidence for an enzymatic interplay to prevent its formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thieme-connect.de [thieme-connect.de]

- 10. Investigation of the mechanism of the SpnF-catalyzed [4+2]-cycloaddition reaction in the biosynthesis of spinosyn A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis of spinosyn in Saccharopolyspora spinosa: synthesis of permethylated rhamnose and characterization of the functions of SpnH, SpnI, and SpnK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Enhancement of spinosad production in Saccharopolyspora spinosa by overexpression of the complete 74-kb spinosyn gene cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanistic insight for improving butenyl-spinosyn production through combined ARTP/UV mutagenesis and ribosome engineering in Saccharopolyspora pogona - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Improving butenyl-spinosyn production in Saccharopolyspora pogona through combination of metabolic engineering and medium optimization [frontiersin.org]

- 16. Improving butenyl-spinosyn production in Saccharopolyspora pogona through combination of metabolic engineering and medium optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of spinosad and its metabolites in food and environmental matrices. 1. High-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. fao.org [fao.org]

Unveiling the Molecular Architecture of Spinosyn J: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinosyn J, a minor component of the spinosyn family of macrolides, is a natural product derived from the fermentation of the soil actinomycete Saccharopolyspora spinosa. While its close analogs, Spinosyn A and D, are the major active ingredients in commercially successful insecticides, the detailed structural elucidation of minor components like this compound is crucial for understanding structure-activity relationships, exploring potential new applications, and for the development of semi-synthetic derivatives. This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations to aid researchers in the field.

The spinosyns are characterized by a unique tetracyclic macrolide core, to which two deoxy sugars, forosamine and tri-O-methylrhamnose, are attached. Variations in the methylation patterns of these sugars and modifications to the macrolide ring give rise to the diverse family of spinosyn compounds.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C40H63NO10 |

| Molecular Weight | 717.9 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, acetone, and other organic solvents. |

Structural Elucidation of this compound

The definitive structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is a fundamental tool for determining the elemental composition of a molecule. For this compound, HRMS data confirms its molecular formula as C40H63NO10.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Ion Mode | Calculated m/z | Measured m/z |

| [M+H]+ | 718.4525 | Data not publicly available |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed three-dimensional structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign all the proton (¹H) and carbon (¹³C) signals in the molecule and to establish the connectivity between atoms.

Detailed tabulated ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and correlations from 2D NMR experiments (COSY, HSQC, HMBC, NOESY) for this compound are not available in the public domain. The original research detailing the complete assignment of these signals for the minor spinosyns, including this compound, is not readily accessible. The following tables for Spinosyn A are provided for illustrative purposes to demonstrate the type of data required for full structure elucidation.

Table 2: Illustrative ¹H NMR Data for the Macrolide Core of a Spinosyn (Example: Spinosyn A)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| H-3 | 5.87 | d | 16.0 |

| H-4 | 6.35 | dd | 16.0, 10.0 |

| H-5 | 5.75 | d | 10.0 |

| ... | ... | ... | ... |

Table 3: Illustrative ¹³C NMR Data for the Macrolide Core of a Spinosyn (Example: Spinosyn A)

| Position | δ (ppm) |

| C-1 | 173.5 |

| C-2 | 45.2 |

| C-3 | 128.9 |

| ... | ... |

Experimental Protocols

The following sections outline the general experimental methodologies used for the isolation, purification, and structural analysis of spinosyns, which are applicable to this compound.

Fermentation of Saccharopolyspora spinosa

Saccharopolyspora spinosa is cultured in a suitable fermentation medium to produce the spinosyn complex.

Protocol 1: Fermentation

-

Seed Culture: A vegetative inoculum of S. spinosa is prepared by growing the microorganism in a seed medium for 2-3 days at 30°C with shaking.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The production culture is incubated for 7-10 days at 30°C with aeration and agitation.

-

Monitoring: The production of spinosyns is monitored throughout the fermentation process using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of this compound

This compound is isolated from the fermentation broth as a minor component of the spinosyn complex.

Protocol 2: Isolation and Purification

-

Extraction: The whole fermentation broth is extracted with an organic solvent such as ethyl acetate or methyl isobutyl ketone. The organic extract is then concentrated under reduced pressure.

-

Preliminary Purification: The crude extract is subjected to preliminary purification using techniques such as liquid-liquid partitioning or solid-phase extraction to remove highly polar and nonpolar impurities.

-

Chromatographic Separation: The enriched extract is then subjected to a series of chromatographic separations to isolate the individual spinosyns. This typically involves:

-

Silica Gel Chromatography: A silica gel column is used with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the spinosyns based on polarity.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A C18 column is used with a mobile phase gradient (e.g., acetonitrile-water) to achieve high-resolution separation of the individual spinosyn components, including this compound.

-

-

Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC and NMR spectroscopy.

Spectroscopic Analysis

Protocol 3: NMR Spectroscopy

-

Sample Preparation: A sample of purified this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d4) in a 5 mm NMR tube.

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). This includes:

-

¹H NMR

-

¹³C NMR

-

Correlation Spectroscopy (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

Nuclear Overhauser Effect Spectroscopy (NOESY)

-

-

Data Processing and Analysis: The acquired NMR data is processed using appropriate software. The chemical shifts, coupling constants, and cross-peaks from the 2D spectra are analyzed to assign all proton and carbon signals and to determine the stereochemistry of the molecule.

Protocol 4: Mass Spectrometry

-

Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. High-resolution mass spectra are acquired to determine the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) experiments are performed to obtain fragmentation patterns, which provide valuable information about the structure of the molecule.

-

Data Analysis: The mass spectral data is analyzed to confirm the molecular weight and to propose fragmentation pathways that are consistent with the proposed structure.

Visualizations

Structure Elucidation Workflow

The following diagram illustrates the general workflow for the chemical structure elucidation of a natural product like this compound.

Caption: Workflow for the structure elucidation of this compound.

Chemical Structure of this compound

The following diagram depicts the chemical structure of this compound, highlighting its key functional components.

Caption: Chemical structure of this compound.

Conclusion

The chemical structure elucidation of this compound, like other complex natural products, relies on a synergistic application of advanced analytical techniques. While detailed, publicly available spectroscopic data for this compound is limited, the established methodologies for the spinosyn family provide a robust framework for its isolation and characterization. This technical guide serves as a foundational resource for researchers, outlining the critical experimental protocols and data requirements for the comprehensive structural analysis of this compound and related natural products. Further research to fully disclose the detailed NMR and MS data of this compound would be invaluable to the scientific community, enabling more in-depth structure-activity relationship studies and facilitating the development of novel agrochemicals and pharmaceuticals.

Spinosyn J and its Interaction with Insect Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinosyn J, a key component of the insecticide spinetoram, represents a significant class of insect control agents with a unique mode of action on the insect nervous system. This technical guide provides an in-depth analysis of the interaction between this compound and its molecular target, the nicotinic acetylcholine receptor (nAChR) in insects. It consolidates current knowledge on its allosteric modulation, the central role of the nAChR α6 subunit, and the molecular basis of insect resistance. This document also furnishes detailed, synthesized protocols for key experimental techniques used to investigate this interaction and presents quantitative data for closely related spinosyn compounds to provide a contextual framework for this compound's activity.

Introduction

The spinosyns are a family of macrocyclic lactones derived from the fermentation of the soil actinomycete Saccharopolyspora spinosa. Spinetoram is a second-generation spinosyn insecticide composed of synthetic modifications of this compound and Spinosyn L.[1] These compounds have a distinct mode of action from other major insecticide classes, such as neonicotinoids, organophosphates, and pyrethroids.[2] Spinosyns, including this compound, are highly effective against a broad spectrum of insect pests, primarily through ingestion and contact, leading to rapid muscle contractions, paralysis, and eventual death.[3] Their primary target is the insect nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for fast excitatory neurotransmission in the insect central nervous system.[4][5]

Mode of Action: Allosteric Modulation of the nAChR α6 Subunit

This compound exerts its insecticidal effect through a unique mechanism of action at the insect nAChR. Unlike orthosteric agonists like acetylcholine and neonicotinoids that bind to the primary ligand-binding site, this compound acts as a positive allosteric modulator, binding to a distinct site on the receptor complex.[4][6] This allosteric binding enhances the receptor's response to acetylcholine, leading to prolonged activation and hyperexcitation of the neuron.[7]

The primary molecular target for spinosyns has been unequivocally identified as the nAChR α6 subunit.[4][8] Functional studies using CRISPR/Cas9-mediated knockout of the nAChRα6 gene in various insect species, including Plutella xylostella and Helicoverpa armigera, have demonstrated high levels of resistance to spinosyns, confirming the critical role of this subunit.[8][9]

A key mutation conferring resistance to spinosyns is the substitution of glycine with glutamic acid at position 275 (G275E) within the transmembrane domain of the α6 subunit.[10][11] This mutation has been shown to abolish the modulatory effects of spinosad, likely by altering the binding site for spinosyns.[12]

Quantitative Data

Table 1: Lethal Concentration (LC50) of Spinosad and Spinetoram against Various Insect Pests

| Insecticide | Insect Species | Bioassay Method | LC50 (ppm) | Reference(s) |

| Spinosad | Plutella xylostella | Leaf Dip | 11.46 - 490.63 (depending on resistance) | [13] |

| Spinosad | Heliothis virescens | Diet Incorporation | 0.3 | [14] |

| Spinetoram | Plutella xylostella | Leaf Dip | < 1 | [15] |

| Spinetoram | Spodoptera exigua (275E strain) | Not specified | 792-fold resistance compared to unedited strain | [16] |

Table 2: Lethal Dose (LD50) of Spinosad against Heliothis virescens

| Insecticide | Insect Species | Application Method | LD50 (µg/g) | Reference(s) |

| Spinosad | Heliothis virescens | Topical | 0.4 - 8.5 | [14] |

| Spinosyn A | Heliothis virescens | Topical | 1.28 - 2.25 | [14] |

Experimental Protocols

The following sections provide detailed, synthesized methodologies for key experiments used to study the mode of action of this compound on insect nAChRs. These protocols are based on established practices in the field and should be adapted as necessary for specific experimental conditions.

Heterologous Expression of Insect nAChRs in Xenopus Oocytes and Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique allows for the functional characterization of specific nAChR subunit combinations and their interaction with this compound.

Protocol:

-

Preparation of cRNA:

-

Clone the full-length cDNA of the insect nAChRα6 subunit and any other desired subunits (e.g., β subunits, or chaperone proteins like NACHO) into a suitable expression vector (e.g., pGEM-HE).[17][18]

-

Linearize the plasmid DNA with a restriction enzyme downstream of the coding sequence.

-

Synthesize capped cRNA in vitro using a commercially available transcription kit (e.g., mMESSAGE mMACHINE™ T7 Transcription Kit).

-

Purify and quantify the cRNA.

-

-

Oocyte Preparation and Injection:

-

Harvest stage V-VI oocytes from a female Xenopus laevis.

-

Treat the oocytes with collagenase to defolliculate.

-

Inject each oocyte with approximately 50 nL of cRNA solution (e.g., a 1:1 ratio of α6 and a chaperone cRNA at a total concentration of 1 µg/µL).

-

Incubate the injected oocytes in Barth's solution at 16-18°C for 2-7 days to allow for receptor expression.

-

-

Two-Electrode Voltage Clamp (TEVC) Recording:

-

Place an oocyte in a recording chamber continuously perfused with Ringer's solution.

-

Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage sensing and current injection.

-

Clamp the membrane potential at a holding potential of -60 to -80 mV.

-

Prepare stock solutions of acetylcholine (ACh) and this compound in Ringer's solution.

-

To assess the modulatory effect of this compound, first apply a sub-maximal concentration of ACh to elicit a control current.

-

Co-apply the same concentration of ACh with varying concentrations of this compound and record the potentiation of the current.

-

Construct a concentration-response curve to determine the EC50 of this compound's modulatory effect.

-

CRISPR/Cas9-Mediated Knockout of the nAChRα6 Gene in a Model Insect (e.g., Drosophila melanogaster)

This method provides in vivo validation of the role of the nAChR α6 subunit in this compound's insecticidal activity.

Protocol:

-

Guide RNA (gRNA) Design and Synthesis:

-

Identify a target site in an early exon of the nAChRα6 gene. The target should be a 20-nucleotide sequence followed by a Protospacer Adjacent Motif (PAM) (e.g., NGG).

-

Design two gRNAs flanking a critical region of the gene to induce a larger deletion.

-

Synthesize the gRNAs in vitro using a T7 RNA polymerase-based kit.

-

-

Preparation of Injection Mix:

-

Prepare a solution containing Cas9 protein (e.g., 300 ng/µL) and the synthesized gRNAs (e.g., 50 ng/µL each) in an appropriate injection buffer.

-

-

Embryo Microinjection:

-

Collect freshly laid embryos of the target insect.

-

Dechorionate the embryos and align them on an agar plate.

-

Microinject the Cas9/gRNA mixture into the posterior pole of the embryos.

-

-

Screening and Establishment of Mutant Lines:

-

Rear the injected G0 generation and cross them with wild-type insects.

-

Screen the G1 progeny for mutations in the target gene using PCR and sequencing.

-

Establish homozygous knockout lines through subsequent crosses.

-

-

Bioassays:

-

Conduct insecticide bioassays (e.g., diet incorporation or topical application) on the homozygous knockout and wild-type strains with this compound or spinetoram.

-

Determine the LC50 or LD50 for each strain to quantify the level of resistance conferred by the knockout.

-

Radioligand Binding Assay

While the development of a robust radioligand binding assay with a tritiated spinosyn has been challenging, a competitive binding assay can be used to investigate if this compound interacts with the orthosteric nAChR binding site.

Protocol:

-

Membrane Preparation:

-

Homogenize insect heads or thoraces in a suitable buffer.

-

Centrifuge the homogenate at a low speed to remove debris.

-

Centrifuge the supernatant at a high speed to pellet the membranes containing the nAChRs.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

-

Competitive Binding Assay:

-

Incubate the insect membrane preparation with a known nAChR orthosteric radioligand (e.g., [³H]-imidacloprid or [³H]-epibatidine) at a concentration near its Kd.

-

Add increasing concentrations of unlabeled this compound to the incubation mixture.

-

As a positive control, use a known orthosteric competitor (e.g., unlabeled imidacloprid or nicotine).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Plot the percentage of specific binding against the concentration of this compound to determine if it can displace the orthosteric radioligand. A lack of displacement would support an allosteric binding site.

-

Visualizations

Signaling Pathway of this compound Action

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Spinosad - Wikipedia [en.wikipedia.org]

- 3. plantaanalytica.com [plantaanalytica.com]

- 4. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Constructing and Tuning Excitatory Cholinergic Synapses: The Multifaceted Functions of Nicotinic Acetylcholine Receptors in Drosophila Neural Development and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions | PLOS Genetics [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. | PDF or Rental [articles.researchsolutions.com]

- 11. Mutation (G275E) of the nicotinic acetylcholine receptor α6 subunit is associated with high levels of resistance to spinosyns in Tuta absoluta (Meyrick) (Lepidoptera: Gelechiidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. scispace.com [scispace.com]

- 15. cgspace.cgiar.org [cgspace.cgiar.org]

- 16. Knockin of the G275E mutation of the nicotinic acetylcholine receptor (nAChR) α6 confers high levels of resistance to spinosyns in Spodoptera exigua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. radar.brookes.ac.uk [radar.brookes.ac.uk]

The Role of the spnJ Gene in Spinosyn J Biosynthesis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinosyn J, a key component of the second-generation spinosyn insecticide spinetoram, is a complex macrolide produced by the actinomycete Saccharopolyspora spinosa. Its intricate tetracyclic aglycone core is assembled through a series of fascinating enzymatic reactions. This technical guide delves into the pivotal role of the spnJ gene and its encoded protein, SpnJ, in the biosynthesis of this compound. We will elucidate the enzymatic function of SpnJ, its position in the biosynthetic pathway, and present available quantitative data on its activity and impact on spinosyn production. Furthermore, this document provides detailed experimental protocols for the key methodologies used in the characterization of SpnJ, offering a comprehensive resource for researchers in the field of natural product biosynthesis and drug development.

Introduction to this compound and its Biosynthetic Pathway

Spinosyns are a family of insecticidal macrolides characterized by a unique tetracyclic core, a feature that bestows upon them a distinct mode of action and high efficacy against a broad spectrum of insect pests. The biosynthesis of the spinosyn aglycone is a complex process initiated by a type I polyketide synthase (PKS) that generates a linear polyketide chain. This chain subsequently undergoes cyclization to form a macrolactone. The formation of the characteristic perhydro-as-indacene core structure then proceeds through a series of intramolecular cross-bridging reactions.

The spinosyn (spn) biosynthetic gene cluster in Saccharopolyspora spinosa orchestrates this intricate process. Within this cluster, the spnJ gene has been identified as encoding a crucial enzyme responsible for a key oxidative step.

The Core Function of the spnJ Gene Product: SpnJ

Sequence analysis of the spn gene cluster suggested that spnJ encodes an oxidase. Subsequent biochemical studies have confirmed this hypothesis, establishing SpnJ as a flavin-dependent oxidase.[1]

The primary role of SpnJ is to catalyze the oxidation of the hydroxyl group at the C-15 position of the spinosyn macrolactone to a ketone.[1] This enzymatic transformation is a critical prerequisite for the subsequent intramolecular reactions that form the tetracyclic core of the spinosyn aglycone.

An important finding is that SpnJ acts specifically on the cyclized macrolactone. The linear polyketide precursor is not a substrate for this enzyme.[1] This demonstrates that the formation of the macrolactone ring precedes the C-15 oxidation in the biosynthetic sequence. The product of the SpnJ-catalyzed reaction serves as the immediate precursor for the subsequent cyclization steps, which are catalyzed by other enzymes in the pathway, including SpnF, SpnL, and SpnM.

Quantitative Data on SpnJ Activity and Spinosyn Production

While detailed enzyme kinetic parameters such as Km and kcat for SpnJ are not extensively reported in the available literature, in vitro assays have demonstrated its efficiency. Furthermore, genetic manipulation of the spn gene cluster has provided insights into the impact of gene expression levels on overall spinosyn production.

| Parameter | Observation | Source |

| In Vitro SpnJ Activity | Nearly quantitative conversion of the spinosyn macrolactone substrate to the C-15 ketone product was observed after 4 hours at 29°C. The reaction mixture contained 20 µM SpnJ, 2 mM macrolactone substrate, and 40 µM FAD. | [1] |

| Overexpression of the spn Gene Cluster | Overexpression of the entire 74-kb spinosyn gene cluster, including spnJ, in Saccharopolyspora spinosa resulted in a 124% increase in spinosad (a mixture of spinosyn A and D) yield, from a baseline of 309 mg/L to 693 mg/L. | [2][3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of the spnJ gene and its protein product.

Cloning, Expression, and Purification of Recombinant SpnJ

This protocol describes the generation of an E. coli expression system for the production of recombinant SpnJ protein.

a) Gene Amplification and Cloning:

-

The spnJ gene is amplified from the genomic DNA of Saccharopolyspora spinosa using polymerase chain reaction (PCR) with gene-specific primers containing appropriate restriction sites (e.g., NdeI and HindIII).

-

The amplified PCR product and the expression vector (e.g., pET28a(+)) are digested with the corresponding restriction enzymes.

-

The digested spnJ fragment is ligated into the linearized expression vector using T4 DNA ligase.

-

The ligation mixture is transformed into competent E. coli DH5α cells for plasmid propagation.

-

Positive clones are identified by colony PCR and confirmed by DNA sequencing.

b) Protein Expression:

-

The confirmed expression plasmid is transformed into a suitable E. coli expression host strain (e.g., BL21(DE3)).

-

A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grown overnight at 37°C with shaking.

-

The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

The induced culture is incubated for a further 16-20 hours at a reduced temperature (e.g., 18°C) to enhance soluble protein expression.

c) Protein Purification:

-

The bacterial cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

The cells are lysed by sonication on ice.

-

The cell lysate is clarified by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.

-

The supernatant containing the soluble His-tagged SpnJ protein is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

-

The recombinant SpnJ protein is eluted from the column using an elution buffer with a high concentration of imidazole (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

The purity of the eluted protein is assessed by SDS-PAGE.

-

The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10% glycerol) and stored at -80°C.

In Vitro Enzymatic Assay for SpnJ Activity

This protocol outlines the procedure to determine the enzymatic activity of purified SpnJ.

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Prepare stock solutions of the spinosyn macrolactone substrate (synthesized chemically) and flavin adenine dinucleotide (FAD) in an appropriate solvent (e.g., DMSO).

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the reaction buffer, FAD (to a final concentration of 40 µM), and the spinosyn macrolactone substrate (to a final concentration of 2 mM).

-

Initiate the reaction by adding the purified SpnJ protein to a final concentration of 20 µM.

-

Incubate the reaction mixture at 29°C for a specified time course (e.g., with samples taken at 0, 1, 2, and 4 hours).

-

-

Reaction Quenching and Product Extraction:

-

Stop the reaction at each time point by adding an equal volume of ethyl acetate.

-

Vortex the mixture vigorously and centrifuge to separate the phases.

-

Carefully collect the organic (ethyl acetate) layer containing the substrate and product.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Product Analysis:

-

Resuspend the dried extract in a suitable solvent (e.g., methanol).

-

Analyze the reaction products by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

-

TLC: Spot the resuspended extract onto a silica gel TLC plate and develop it with an appropriate solvent system (e.g., dichloromethane:methanol, 95:5 v/v). Visualize the spots under UV light or by staining.

-

HPLC: Inject the resuspended extract onto a C18 reverse-phase HPLC column. Elute with a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% formic acid). Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 250 nm). The conversion of the substrate to the product can be quantified by comparing the peak areas.

-

-

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. The Biosynthesis of Spinosyn in Saccharopolyspora spinosa: Synthesis of the Cross-Bridging Precursor and Identification of the Function of SpnJ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enhancement of spinosad production in Saccharopolyspora spinosa by overexpression of the complete 74-kb spinosyn gene cluster - PMC [pmc.ncbi.nlm.nih.gov]

Spinosyn J: A Technical Guide to a Polyketide-Derived Macrolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinosyn J is a prominent member of the spinosyn class of macrolides, a family of natural products derived from the fermentation of the soil actinomycete Saccharopolyspora spinosa.[1] These compounds are renowned for their potent insecticidal activity and favorable environmental profile, making them valuable assets in modern pest management strategies.[2] Structurally, spinosyns are complex polyketide-derived tetracyclic macrolides glycosidically linked to two deoxysugars: forosamine and tri-O-methylrhamnose.[3][4] this compound, along with Spinosyn L, is a key component of the second-generation spinosyn insecticide, spinetoram.[4] This technical guide provides an in-depth overview of this compound, focusing on its biosynthesis, physicochemical properties, analytical methodologies, and biological activity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its extraction, formulation, and analytical characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C40H63NO10 | [3] |

| Molecular Weight | 717.9 g/mol | [3] |

| Exact Mass | 717.44519721 Da | [3] |

| IUPAC Name | (1S,2R,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-7-[(2R,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | [3] |

| CAS Number | 131929-67-4 | [3] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a large multienzyme complex encoded by the spinosyn (spn) gene cluster in Saccharopolyspora spinosa. The pathway begins with the assembly of the polyketide backbone by a Type I polyketide synthase (PKS). Subsequent enzymatic modifications, including cyclizations and glycosylations, lead to the final intricate structure.

The biosynthesis can be broadly divided into three key stages:

-

Polyketide Chain Assembly: The PKS catalyzes the sequential condensation of acetate and propionate units to form the 21-carbon polyketide chain.[5]

-

Macrolactone Formation and Cyclization: The linear polyketide chain undergoes a series of cyclization reactions to form the characteristic tetracyclic aglycone. Key enzymes in this process include:

-

SpnJ: A flavin-dependent oxidase that catalyzes the oxidation of the 15-OH group of the macrolactone, a crucial step initiating the cross-bridging reactions.[3]

-

SpnF: A putative Diels-Alderase that catalyzes a [4+2] cycloaddition.[6]

-

SpnL: An enzyme proposed to catalyze a Rauhut-Currier reaction.[6]

-

-

Glycosylation and Tailoring Reactions: The aglycone is subsequently glycosylated with forosamine and a modified rhamnose sugar. The rhamnose moiety of this compound is dimethylated, unlike the trimethylated rhamnose found in Spinosyn A. This difference arises from the action of specific methyltransferases encoded within the spn cluster.

Below is a diagram illustrating the key steps in the biosynthetic pathway leading to the spinosyn core structure.

Caption: Biosynthetic pathway of the Spinosyn core.

Experimental Protocols

Fermentation of Saccharopolyspora spinosa for Spinosyn Production

This protocol outlines a general procedure for the laboratory-scale fermentation of S. spinosa to produce spinosyns, including this compound. Optimization of media components and fermentation parameters is often required to maximize yields.

Materials:

-

Saccharopolyspora spinosa strain

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (various formulations exist, often containing corn steep liquor, cottonseed flour, and glucose)[7]

-

Shake flasks

-

Incubator shaker

Procedure:

-

Seed Culture Preparation: Inoculate a sterile seed medium with a viable culture of S. spinosa. Incubate at 28-30°C with shaking (e.g., 220 rpm) for 48-72 hours until a dense culture is obtained.

-

Production Culture Inoculation: Inoculate the production medium with the seed culture (typically a 5-10% v/v inoculum).

-

Fermentation: Incubate the production culture at 28-30°C with vigorous shaking for 7-14 days.

-

Monitoring: Periodically withdraw samples to monitor cell growth (e.g., by measuring packed cell volume) and spinosyn production (by HPLC analysis).

Extraction and Purification of Spinosyns

This protocol provides a general method for the extraction and purification of spinosyns from the fermentation broth.

Materials:

-

Fermentation broth

-

Organic solvents (e.g., ethyl acetate, methanol, acetonitrile)

-

Silica gel for column chromatography

-

HPLC system (analytical and preparative) with a C18 column

Procedure:

-

Extraction:

-

Adjust the pH of the whole fermentation broth to 8.0-9.0 with a suitable base (e.g., NaOH).

-

Extract the broth with an equal volume of ethyl acetate. Repeat the extraction 2-3 times.

-

Combine the organic phases and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Purification:

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto a silica gel column. Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the spinosyn components.

-

Preparative HPLC: For higher purity, subject the fractions containing spinosyns to preparative reverse-phase HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water).

-

Collect the fractions corresponding to this compound based on retention time and analytical HPLC analysis.

-

Evaporate the solvent to obtain purified this compound.

-

Analytical Quantification of this compound by HPLC

This protocol describes the quantification of this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Purified this compound standard

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

HPLC system with a UV detector and a C18 column

Procedure:

-

Standard Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve a known amount of the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter.

-

HPLC Analysis:

-

Set the HPLC conditions (e.g., mobile phase composition, flow rate, column temperature). A common mobile phase is a mixture of acetonitrile and water with a buffer.

-

Set the UV detector to a wavelength of approximately 250 nm.

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the sample solution.

-

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample using the calibration curve.

Below is a diagram illustrating a general experimental workflow for the isolation and analysis of this compound.

Caption: Workflow for this compound isolation and analysis.

Quantitative Data

Fermentation Yields

The production yields of individual spinosyns can vary significantly depending on the S. spinosa strain and fermentation conditions. While specific yields for this compound are not always reported separately, studies on spinosad (a mixture of Spinosyn A and D) production provide a relevant benchmark. Wild-type strains typically produce spinosad in the range of 50-100 mg/L.[4][8] Through strain improvement and media optimization, spinosad titers have been significantly increased, with some mutant strains reportedly producing over 4 g/L.[8] Heterologous expression of the spinosyn gene cluster in hosts like Streptomyces has also been achieved, with reported yields in the µg/L to mg/L range.[5]

Spectroscopic Data

Mass Spectrometry: The molecular ion of this compound can be readily detected by mass spectrometry. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that can be used for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure of this compound. The spectra exhibit characteristic signals for the macrolide core, the forosamine and rhamnose sugars, and the various methyl and ethyl groups.

Biological Activity

Spinosyns, including this compound, exert their insecticidal effect through a unique mode of action. They are allosteric modulators of nicotinic acetylcholine receptors (nAChRs) in the insect nervous system.[5] Binding of spinosyns to a site distinct from the acetylcholine binding site leads to prolonged activation of the receptors, causing hyperexcitation, paralysis, and ultimately, death of the insect.[9]

The insecticidal potency of spinosyns is typically quantified by determining the lethal concentration (LC50) or lethal dose (LD50) against various insect pests. While specific LC50 values for pure this compound are not extensively documented in publicly available literature, the activity of spinetoram (a mixture of modified this compound and L) provides an indication of its high potency. For instance, spinetoram has been shown to be more toxic than spinosad to certain insect species.

Below is a diagram illustrating the mode of action of spinosyns at the insect nAChR.

Caption: Mode of action of this compound at the nAChR.

Conclusion

This compound is a fascinating and commercially significant polyketide-derived macrolide. Its complex biosynthesis, potent insecticidal activity, and unique mode of action make it a subject of ongoing research and development. This technical guide has provided a comprehensive overview of the current knowledge on this compound, intended to be a valuable resource for professionals in the fields of natural product chemistry, agricultural science, and drug discovery. Further research into optimizing its production, elucidating detailed structure-activity relationships, and exploring its potential for new applications will continue to be of great interest.

References

- 1. eurl-pesticides.eu [eurl-pesticides.eu]

- 2. This compound | C40H63NO10 | CID 23724547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Enhancement of spinosad production in Saccharopolyspora spinosa by overexpression of the complete 74-kb spinosyn gene cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. CN113444659A - Saccharopolyspora spinosa for high yield of spinosad - Google Patents [patents.google.com]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isolation and Characterization of Spinosyn J

Spinosyn J is a significant member of the spinosyn family, a group of insecticidal macrolides produced by the fermentation of the soil actinomycete, Saccharopolyspora spinosa.[1][2][3] These compounds are distinguished by their complex tetracyclic polyketide structure, which is appended with both a neutral saccharide and an aminosugar.[1] this compound, in particular, is noted for a 3'-O-demethylation compared to other analogs like spinosyn A, a feature that influences its biological activity.[1] This guide provides a comprehensive overview of the methodologies for isolating and characterizing this compound, tailored for researchers and professionals in drug development and natural product chemistry.

Isolation of this compound

The isolation of this compound from the fermentation broth of Saccharopolyspora spinosa is a multi-step process that involves fermentation, extraction, and chromatographic purification.[2]

Fermentation

The production of spinosyns is achieved through the aerobic fermentation of S. spinosa.[3][4] The process begins with the preparation of a seed culture, which is then used to inoculate a larger production fermentation medium.

Experimental Protocol: Fermentation of Saccharopolyspora spinosa

-

Spore Suspension: Prepare a spore suspension of a high-yield Saccharopolyspora spinosa strain in sterile water.[2]

-

Seed Culture: Inoculate a suitable seed medium (see Table 2 for a representative composition) with the spore suspension.[2]

-

Incubation: Incubate the seed culture at approximately 28°C on a rotary shaker (e.g., 220 rpm) for about 60 hours to generate sufficient biomass.[2]

-

Production Culture: Inoculate the production fermentation medium with 5-10% (v/v) of the seed culture.[2]

-

Production Incubation: Incubate the production culture at 28°C with agitation for a period of 7 to 10 days.[2] Production of spinosyns, including this compound, is monitored periodically using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[2]

Table 1: Example Fermentation Media Composition

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Tryptone | 10 | - |

| Yeast Extract | 5 | 5 |

| Glucose | 10 | 20 |

| Maltose | - | 50 |

| Corn Starch | - | 20 |

| Soybean Meal | - | 10 |

| CaCO₃ | 2 | 3 |

| Trace Elements | As required | As required |

Note: This table represents a generalized composition. Specific media formulations are often proprietary and optimized for specific strains and production goals.

Extraction

Following fermentation, the spinosyn mixture is extracted from the broth. The general approach involves separating the biomass and then using solvent extraction to recover the compounds.[2]

Experimental Protocol: Extraction of Spinosyns

-

pH Adjustment: Adjust the pH of the whole fermentation broth to a basic range (typically pH 8.5-9.5) using an alkaline solution like 2M NaOH. This step causes the spinosyns to precipitate.[2]

-

Solid-Liquid Separation: Separate the solids (biomass and precipitated spinosyns) from the liquid medium via filtration or centrifugation.[2] The resulting solid material is often referred to as the filter cake.

-

Solvent Extraction: The filter cake is then repeatedly extracted with an organic solvent, such as acetone or methanol, to dissolve the spinosyns.

-

Concentration: The solvent extracts are combined and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract rich in a mixture of spinosyns.

Purification

The crude extract contains a mixture of spinosyns, with Spinosyn A and D typically being the most abundant.[2] Isolating this compound requires chromatographic techniques to separate it from these other related compounds.

Experimental Protocol: Chromatographic Purification

-

Column Chromatography: The crude extract is subjected to column chromatography. A common stationary phase is silica gel.

-

Solvent Gradient: A gradient of nonpolar to polar solvents (e.g., a hexane-ethyl acetate or chloroform-methanol gradient) is used as the mobile phase to elute the compounds from the column.

-

Fraction Collection: Fractions are collected as the solvent is passed through the column.

-

Analysis: Each fraction is analyzed by Thin-Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

-

Final Purification: Fractions rich in this compound may require further purification steps, such as preparative HPLC, to achieve high purity.

Characterization of this compound

Once isolated, this compound is characterized to confirm its identity, structure, and biological properties using various analytical techniques.

Physicochemical and Spectroscopic Characterization

The fundamental properties and structure of this compound are determined through a combination of spectroscopic methods.[5][6]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₀H₆₃NO₁₀ | [5][] |

| Molecular Weight | 717.9 g/mol | [5][] |

| CAS Number | 131929-67-4 | [5] |

| Appearance | Light gray to white crystalline solid | [4][8] |

| Solubility | Low in water; soluble in organic solvents like methanol, acetone | [8] |

Experimental Protocols: Characterization

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula (C₄₀H₆₃NO₁₀).[5] Tandem MS (MS/MS) experiments can be performed to analyze fragmentation patterns, providing structural information about the macrolide core and the attached sugar moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of NMR experiments is essential for complete structural elucidation.

-

¹H NMR: Identifies the number and types of protons in the molecule.

-

¹³C NMR: Determines the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC). This information is crucial for assembling the complex tetracyclic structure and confirming the positions of the glycosidic linkages.

-

-

X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides the most definitive three-dimensional structure of the molecule.[9]

Biological Activity and Mechanism of Action

This compound exhibits potent insecticidal activity against a broad range of pests.[1][10] Its mechanism of action is distinct from many other classes of insecticides.[3][11]

-

Mechanism of Action: Spinosyns act as allosteric modulators of nicotinic acetylcholine receptors (nAChRs) in insects.[3][12][13] They bind to a unique site on the receptor, distinct from the acetylcholine binding site, causing prolonged activation of the nAChR.[8][12] This leads to the hyperexcitation of the insect's nervous system, resulting in involuntary muscle contractions, paralysis, and ultimately, death.[8][10] This unique mode of action makes spinosyns valuable tools in pest management, particularly where resistance to other insecticides has developed.[3][10]

-

Insecticidal Spectrum: this compound is effective against numerous insect species, including those in the orders Lepidoptera (caterpillars), Diptera (flies), and Thysanoptera (thrips).[10]

-

Selectivity: A key advantage of the spinosyn family is its greater selectivity towards target insects compared to many non-target organisms, such as beneficial predators and mammals.[1][11] This favorable environmental profile has contributed to its widespread use in agriculture.[11]

References

- 1. Buy this compound [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. Development of Spinosad and Attributes of A New Class of Insect Control Products | Radcliffe's IPM World Textbook [ipmworld.umn.edu]

- 5. This compound | C40H63NO10 | CID 23724547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. An Introduction to Natural Products Isolation | Springer Nature Experiments [experiments.springernature.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. books.rsc.org [books.rsc.org]

- 10. plantaanalytica.com [plantaanalytica.com]

- 11. The spinosyn family of insecticides: realizing the potential of natural products research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Unravelling the novel mode of action of the spinosyn insecticides: A 25 year review - PubMed [pubmed.ncbi.nlm.nih.gov]

Spinosyn J: A Technical Guide to its Natural Occurrence and Microbial Sourcing

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinosyn J is a naturally occurring macrolide, part of the broader spinosyn family of compounds produced by the soil actinomycete Saccharopolyspora spinosa. While its more abundant congeners, Spinosyn A and D, form the commercial insecticide Spinosad, this compound is a crucial precursor for the semi-synthetic, second-generation insecticide, Spinetoram. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its microbial source, biosynthetic pathways, and detailed experimental protocols for its fermentation, isolation, and quantification.

Natural Occurrence and Microbial Source

This compound is a secondary metabolite produced by the Gram-positive, aerobic actinomycete, Saccharopolyspora spinosa.

Discovery and Habitat of Saccharopolyspora spinosa

The journey to this compound began with the discovery of its microbial producer. Saccharopolyspora spinosa was first isolated in 1982 from a soil sample collected at a defunct sugar mill rum still on a Caribbean island.[1][2] This novel species was found to produce a family of insecticidal macrolides, aptly named "spinosyns".[1] Species of the genus Saccharopolyspora are widely distributed in tropical and subtropical soils, particularly in environments rich in organic matter.[3]

The wild-type strain of S. spinosa was found to produce a variety of spinosyns, including A, B, C, D, E, F, G, H, and J.[2] Among these, Spinosyns A and D are typically the most abundant.[1]

Isolation of Saccharopolyspora spinosa

The isolation of S. spinosa from environmental samples follows standard microbiological techniques for actinomycetes.

Protocol 1: Isolation from Soil

-

Sample Collection and Preparation : Collect soil samples from diverse environments. Suspend 1 gram of soil in 10 mL of sterile water or saline solution.

-

Serial Dilution : Vigorously mix the soil suspension and perform a 10-fold serial dilution (10⁻² to 10⁻⁶) in sterile water.

-

Plating : Spread 100 µL of each dilution onto various selective agar media suitable for actinomycetes, such as ISP #1 or Yeast Malt Extract Agar (ISP #2).

-

Incubation : Incubate the plates at 28-30°C for 7-21 days. Observe the plates for colonies exhibiting the characteristic morphology of actinomycetes (dry, chalky, and filamentous).

-

Pure Culture : Isolate individual colonies by successive streaking onto fresh agar plates until a pure culture is obtained.

-

Identification : Characterize the pure isolates based on morphological features, biochemical tests, and 16S rRNA gene sequencing for definitive identification.

Biosynthesis of this compound